tert-Butyl 3-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-[(2,4-dichlorophenyl)sulfanylmethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO2S/c1-17(2,3)22-16(21)20-8-4-5-12(10-20)11-23-15-7-6-13(18)9-14(15)19/h6-7,9,12H,4-5,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMASSSAOGSSHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its piperidine structure and a unique thioether moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H23Cl2N O2S, with a molecular weight of approximately 408.3 g/mol. The structural features that contribute to its biological activity include the presence of a dichlorophenyl ring and a thioether linkage.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. The thioether group is believed to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Anticancer Potential
Preliminary investigations have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique aspects of this compound:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| tert-butyl 4-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate | C17H23Cl2NO4S | Potential anticancer properties | Different position of substituents on piperidine |
| This compound | C17H23Cl2NOS | Antimicrobial activity | Contains thioether instead of sulfonamide |
| tert-butyl 4-methylpiperidine-1,4-dicarboxylate | C13H19N O4 | Neurological effects | Dicarboxylic structure enhances solubility |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells, such as enzymes or receptors involved in cell signaling pathways. This interaction may alter cellular functions leading to the observed biological activities.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
- Cytotoxicity in Cancer Cells : In vitro studies on human cervical carcinoma (HeLa) cells revealed that the compound induced apoptosis at concentrations above a certain threshold (IC50 values indicating effective doses).
- Pharmacokinetics : Research into the pharmacokinetic profile suggests that the compound has favorable absorption characteristics, which may enhance its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
